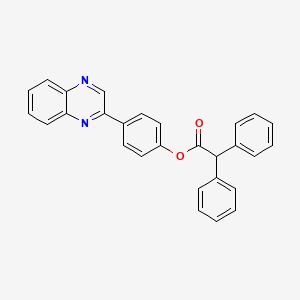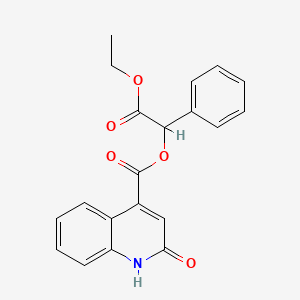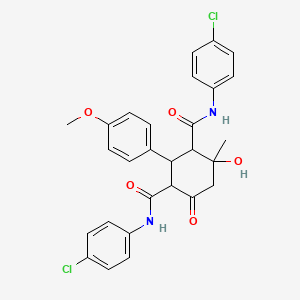![molecular formula C27H16ClFN4OS2 B10868813 6-chloro-3-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10868813.png)
6-chloro-3-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, indole derivatives are crystalline and colorless, often possessing specific odors. The compound’s structure includes a quinoline ring fused with an indole moiety, making it an intriguing heterocyclic system .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of a 4-phenylquinoline-2(1H)-one precursor with a 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol. The chlorination of the resulting intermediate yields the desired product.
Reaction Conditions::Condensation Step: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., DMF or DMSO) and acid catalysts.
Chlorination Step: Chlorination is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: Substitution reactions at the phenyl or heterocyclic positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkyl halides).
Major Products:: The specific products depend on the reaction conditions and substituents. Oxidation may yield quinoline N-oxides, while reduction could lead to saturated derivatives.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antimicrobial effects.
Medicine: Investigated for its therapeutic potential against specific diseases.
Industry: Used in the development of novel materials or pharmaceuticals.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound’s properties with related indole derivatives. Its unique structural features may contribute to distinct biological effects.
Properties
Molecular Formula |
C27H16ClFN4OS2 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
6-chloro-3-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H16ClFN4OS2/c28-17-8-13-21-20(15-17)23(16-5-2-1-3-6-16)24(26(34)30-21)36-27-32-31-25(22-7-4-14-35-22)33(27)19-11-9-18(29)10-12-19/h1-15H,(H,30,34) |
InChI Key |
OCYAWUUQOQYUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NN=C(N4C5=CC=C(C=C5)F)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10868732.png)
![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)

![4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B10868746.png)

![3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B10868766.png)
![(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868767.png)
![ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate](/img/structure/B10868769.png)
![8-[(3-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868774.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868777.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868781.png)

![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10868799.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10868810.png)
